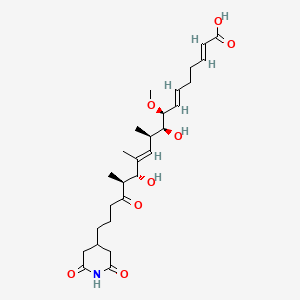
3,4-Dichloro-5,7-difluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-5,7-difluoroquinoline is a chemical compound with the empirical formula C9H3Cl2F2N . It is a solid substance and is used by researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of 3,4-Dichloro-5,7-difluoroquinoline is 234.03 g/mol . The SMILES string representation of its structure is FC1=C(C(Cl)=C(Cl)C=N2)C2=CC(F)=C1 .Physical And Chemical Properties Analysis
3,4-Dichloro-5,7-difluoroquinoline is a solid substance . Its empirical formula is C9H3Cl2F2N and it has a molecular weight of 234.03 g/mol .Wissenschaftliche Forschungsanwendungen
Inclusion of Polyhalomethanes
One application involves the inclusion of polyhalomethanes by tetrahalogenated diquinoline hosts, where different types of intermolecular assembly beyond the dimeric aryl brick-like unit are employed. This research highlights the supramolecular synthons and molecular packing within these compounds, providing insights into their potential for creating lattice inclusion compounds (Ashmore et al., 2006).
Interaction with Ammonia
Another study focused on the interaction of polyfluorinated 2-chloroquinolines with ammonia, aiming at the synthesis of halogen-containing aminoquinolines. This approach yielded products of substitution of the Cl atom in some compounds and demonstrated the regioselectivity and reaction conditions favorable for aminodechlorination versus aminodefluorination (Skolyapova et al., 2017).
Synthesis of Isoquinolines
Research into the synthesis paths for 5,5-dialkyl-3-perfluoroalkyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines involved the reaction of substituted dihydroisoquinolines with hydrazine hydrate and trifluoroacetic acid. This work contributes to the field of heterocyclic compound synthesis, offering new routes to perfluoroalkyl derivatives (Glushkov et al., 2000).
Molecular Docking and Antimicrobial Activity
A study on the therapeutic properties and molecular docking of phenolic compounds, including chloroxine (a molecule structurally related to 3,4-Dichloro-5,7-difluoroquinoline), investigated their inhibition effects on enzymes and cytotoxicity against lung cancer cells. This research demonstrates the potential of these compounds in medicinal chemistry, particularly in targeting specific enzymes and cancer cells (Wen et al., 2022).
Regioselectivity in Reactions
The study of regioselectivity and substrate activity in reactions involving difluoroquinolines with sodium methoxide highlighted the enthalpically controlled reactivity and regioselectivity in methoxydefluorination processes. This research provides valuable information for synthetic strategies involving selective halogen substitution (Politanskaya et al., 2005).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements associated with it are H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage . The precautionary statements are P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310, advising to wear protective gloves/eye protection, IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, rinse mouth, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Eigenschaften
IUPAC Name |
3,4-dichloro-5,7-difluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F2N/c10-5-3-14-7-2-4(12)1-6(13)8(7)9(5)11/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYRCVMLXQNZSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(C(=CN=C21)Cl)Cl)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671203 |
Source


|
| Record name | 3,4-Dichloro-5,7-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5,7-difluoroquinoline | |
CAS RN |
1204810-53-6 |
Source


|
| Record name | 3,4-Dichloro-5,7-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B598407.png)

![9-Bromo-11,11-dimethyl-11H-benzo[a]fluorene](/img/structure/B598413.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B598416.png)
![1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B598418.png)

![methyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598421.png)
![2H-Oxireno[3,4]cyclopenta[1,2-b]furan,hexahydro-4-methoxy-2-methyl-,(1a-alpha-,2-alpha-,2a-alpha-,4-](/img/no-structure.png)




